

# (R)-1-(4-Iodophenyl)ethanamine hydrochloride

## CAS number lookup

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### Compound of Interest

Compound Name: (R)-1-(4-Iodophenyl)ethanamine  
hydrochloride

Cat. No.: B577831

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## Technical Guide: (R)-1-(4-Iodophenyl)ethanamine Hydrochloride

CAS Number: 1246649-06-8

## An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(R)-1-(4-Iodophenyl)ethanamine hydrochloride**, a chiral building block of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, characterization, and its role as a key intermediate in the development of bioactive molecules.

## Physicochemical Properties

**(R)-1-(4-Iodophenyl)ethanamine hydrochloride** is a chiral amine salt with the following key properties:

Property	Value	Source
CAS Number	1246649-06-8	[1]
Molecular Formula	C <sub>8</sub> H <sub>11</sub> ClIN	[1]
Molecular Weight	283.54 g/mol	[1]
Appearance	Solid	-
Purity	Typically ≥98%	[1]
Storage	Store under an inert atmosphere (e.g., Argon) and protected from light.	[1]

## Synthesis and Chiral Resolution

The synthesis of enantiomerically pure **(R)-1-(4-Iodophenyl)ethanamine hydrochloride** is a critical step for its application in drug development. The primary strategies involve asymmetric synthesis or the resolution of a racemic mixture.

### Experimental Protocol: Chiral Resolution of (±)-1-(4-Iodophenyl)ethanamine

A common and effective method for obtaining the desired (R)-enantiomer is through classical chiral resolution. This process involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on their differing solubilities.[2][3] Derivatives of tartaric acid are frequently employed for the resolution of racemic amines.[4][5]

Materials:

- Racemic 1-(4-Iodophenyl)ethanamine
- (R,R)-Di-p-toluoyl-tartaric acid (DPTTA) or a similar chiral resolving agent
- Methanol or other suitable solvent
- Sodium hydroxide solution (e.g., 1 M)

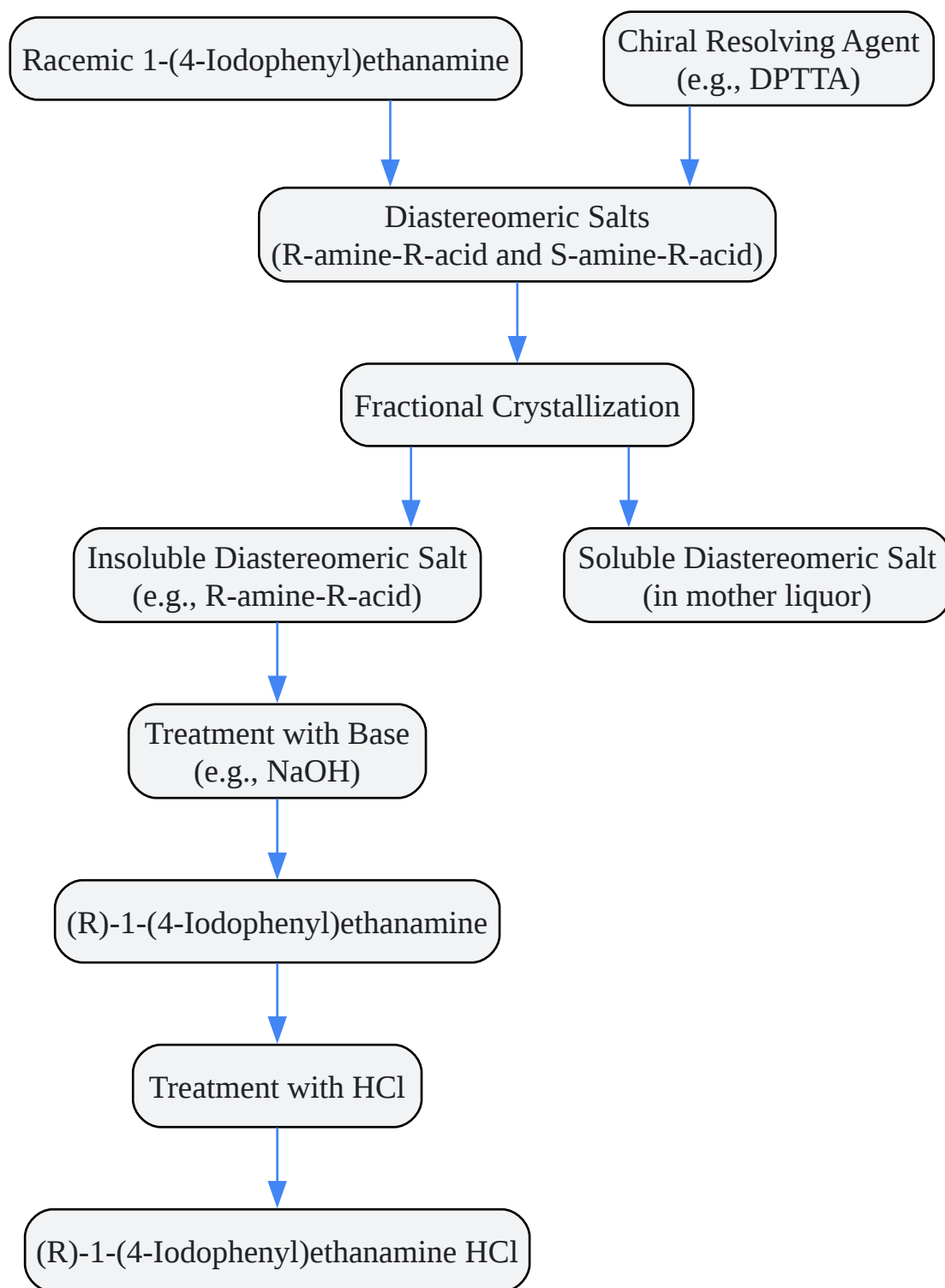
- Dichloromethane or other suitable organic solvent
- Hydrochloric acid (e.g., in isopropanol)
- Anhydrous sodium sulfate

Procedure:

- Diastereomeric Salt Formation:
  - Dissolve the racemic 1-(4-iodophenyl)ethanamine in a suitable solvent such as methanol.
  - In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., DPTTA) in the same solvent, heating gently if necessary.
  - Slowly add the resolving agent solution to the racemic amine solution with stirring.
  - Allow the mixture to cool to room temperature and then place it in an ice bath to facilitate crystallization of the less soluble diastereomeric salt.
  - Collect the crystals by filtration and wash with a small amount of cold solvent.
- Liberation of the Free Amine:
  - Suspend the isolated diastereomeric salt in a biphasic mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 1 M sodium hydroxide).
  - Stir the mixture until the solid has completely dissolved and the layers have separated.
  - Separate the organic layer, and extract the aqueous layer with the organic solvent.
  - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
  - Filter and concentrate the solution under reduced pressure to obtain the enantiomerically enriched free amine.
- Formation of the Hydrochloride Salt:
  - Dissolve the free amine in a suitable solvent like isopropanol.

- Slowly add a solution of hydrochloric acid in isopropanol with stirring.
- The hydrochloride salt will precipitate out of the solution.
- Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield **(R)-1-(4-Iodophenyl)ethanamine hydrochloride**.

Logical Workflow for Chiral Resolution:



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Caption: Workflow for the chiral resolution of a racemic amine.

## Characterization Data

Accurate characterization is essential to confirm the identity, purity, and stereochemistry of the final product.

Technique	Expected Data
$^1\text{H}$ NMR	Signals corresponding to the aromatic protons of the iodophenyl group, the methine proton, and the methyl protons. The integration of these signals should be consistent with the structure.
$^{13}\text{C}$ NMR	Resonances for the carbon atoms of the iodophenyl ring and the ethylamine side chain.
Mass Spectrometry	A molecular ion peak corresponding to the free amine or fragments consistent with the structure of the molecule.
Chiral HPLC	A single peak indicating high enantiomeric purity when analyzed on a suitable chiral stationary phase.
Optical Rotation	A specific optical rotation value that confirms the (R)-configuration.

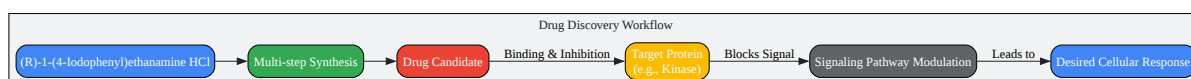
## Role in Drug Design and Discovery

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. The stereochemistry of a drug molecule is critical as different enantiomers can exhibit significantly different pharmacological and toxicological profiles.<sup>[6][7][8]</sup> **(R)-1-(4-Iodophenyl)ethanamine hydrochloride** serves as a valuable starting material for introducing a specific stereocenter and a functionalizable iodophenyl group into a target molecule.

The iodophenyl moiety is particularly useful as it allows for further structural modifications through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This enables the introduction of diverse substituents to explore structure-activity relationships (SAR) during the drug discovery process.

## Signaling Pathway Interaction (Hypothetical)

While specific signaling pathway interactions for **(R)-1-(4-Iodophenyl)ethanamine hydrochloride** itself are not extensively documented, its derivatives are designed to interact with specific biological targets. For instance, a hypothetical drug candidate synthesized from this building block might act as an inhibitor of a particular kinase involved in a disease-related signaling cascade.



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Caption: Role of a chiral building block in drug discovery.

The use of enantiomerically pure building blocks like **(R)-1-(4-Iodophenyl)ethanamine hydrochloride** is crucial for developing drugs with improved specificity and reduced side effects.[6][7] This technical guide provides a foundation for researchers to utilize this important chemical entity in their drug discovery and development endeavors.

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